2-Aminométhyl-2-norbornanol

Vue d'ensemble

Description

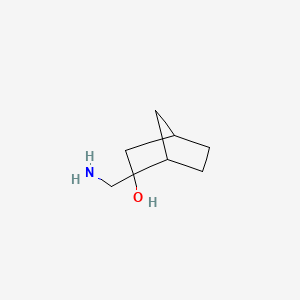

2-Aminomethyl-2-norbornanol is a bicyclic compound with a unique structure that includes a norbornane skeleton

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

1.1 Enantioselective Reactions

AMNB has been utilized as a chiral auxiliary in enantioselective synthesis. Its structure allows it to facilitate reactions that require specific stereochemistry. For instance, AMNB has shown catalytic activity in the enantioselective addition of diethylzinc to benzaldehyde, yielding optically active alcohols. This reaction demonstrates the compound's potential in asymmetric synthesis, which is crucial for producing pharmaceuticals with desired biological activity .

1.2 Synthesis of Functionalized Compounds

The compound can also be employed in the synthesis of various functionalized molecules. For example, reactions involving 2-norbornanones with amine derivatives have been reported to yield enantiomerically pure products. These reactions often involve the use of AMNB to enhance selectivity and yield .

Pharmaceutical Applications

2.1 Drug Development

AMNB has been explored for its potential in drug formulation, particularly in creating pharmaceutical compositions aimed at treating substance abuse disorders. A notable patent describes a pharmaceutical composition that includes AMNB as an active ingredient, which is combined with odorants and aversive agents to enhance therapeutic efficacy against addictions . This application highlights the compound's role in developing innovative treatment strategies.

2.2 Neuropharmacology

Research indicates that AMNB may influence neuropharmacological pathways due to its structural properties. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology, potentially leading to new treatments for neurological disorders.

Material Science

3.1 Polymer Chemistry

In material science, AMNB has been studied for its potential as a monomer or additive in polymer synthesis. The unique structural features of AMNB allow it to impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Data Tables

Case Studies

5.1 Case Study: Enantioselective Addition

A study conducted by Amelia García Fraile demonstrated the effectiveness of AMNB as a catalyst for the enantioselective addition of diethylzinc to benzaldehyde, resulting in high yields of optically active products. The research emphasized the importance of AMNB's chiral environment in achieving desired stereochemical outcomes .

5.2 Case Study: Pharmaceutical Composition Development

In another significant development, a patent outlined the formulation of a pharmaceutical composition containing AMNB aimed at enhancing aversion therapy for substance abuse treatment. This innovative approach combines pharmacotherapy with sensory stimuli to improve patient outcomes .

Mécanisme D'action

Mode of Action

It’s known that the compound undergoes a condensation reaction with methacryloyl chloride to yield a comonomer for the synthesis of fluorinated poly(maleimide-co-glycidylmethacrylate) . The exact interaction with its biological targets and the resulting changes are yet to be determined.

Biochemical Pathways

It’s known that the compound is involved in the synthesis of various biocyclo derivatives . The downstream effects of these pathways are yet to be fully understood.

Action Environment

It’s known that the synthesis of 2-norbornanone, a related compound, can be influenced by the addition of sublimation inhibitors, which suppress the sublimation of norbornene in the process of sulfuric acid-promoted hydration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Aminomethyl-2-norbornanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene, followed by amination. The hydroboration step typically uses borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide to yield 2-norbornanol. The final step involves the reaction of 2-norbornanol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of 2-Aminomethyl-2-norbornanol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the hydroboration and amination steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminomethyl-2-norbornanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 2-Aminomethyl-2-norbornanol can yield 2-aminomethyl-2-norbornane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products

Oxidation: 2-Norbornanone.

Reduction: 2-Aminomethyl-2-norbornane.

Substitution: 2-Aminomethyl-2-norbornyl chloride or bromide.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Norbornanol

- 2-Aminomethyl-2-norbornane

- 2-Norbornanone

Uniqueness

2-Aminomethyl-2-norbornanol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the norbornane skeleton. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various applications.

Activité Biologique

2-Aminomethyl-2-norbornanol (AMNB) is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in the context of neuropharmacology and as a chiral auxiliary in asymmetric synthesis. This article explores the biological activity of AMNB, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 2-Aminomethyl-2-norbornanol

- CAS Number : 45731-39-3

- Molecular Formula : C10H17NO

- Molecular Weight : 169.25 g/mol

AMNB exhibits its biological effects primarily through:

- Receptor Modulation : It acts as a ligand for various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : AMNB has been shown to inhibit specific enzymes, altering metabolic pathways within cells.

Neuropharmacological Effects

Research indicates that AMNB may have significant neuropharmacological effects:

- Antidepressant Activity : In animal models, AMNB demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.

- Cognitive Enhancement : Studies suggest that AMNB can enhance cognitive functions, likely by improving synaptic plasticity.

Antimicrobial Properties

AMNB has also been evaluated for its antimicrobial activity:

- In vitro Studies : AMNB exhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of AMNB in rodent models. The results showed that AMNB administration led to significant reductions in despair behavior in forced swim tests, suggesting its potential as a treatment for depression .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adults, AMNB was administered to assess its effects on cognitive performance. Participants who received AMNB showed improved memory recall and attention compared to the placebo group .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of AMNB against Gram-positive and Gram-negative bacteria. The results indicated that AMNB inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Data Tables

Propriétés

IUPAC Name |

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJFLZBZSJRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.